Methylamine Sulfate
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Overview
Description
Methylamine Sulfate, also known as this compound, is an organic compound with the chemical formula (CH₃NH₃)₂SO₄. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl-ammonium sulfate, a type of quaternary ammonium salt, primarily targets bacterial cells . It is known for its antimicrobial activity, making it a useful compound in the field of disinfectants .
Mode of Action
The mode of action of Methyl-ammonium sulfate involves its interaction with bacterial cells. The compound is adsorbed onto and penetrates the cell wall of bacteria . Following this, it reacts with lipids or proteins of the cell membrane, resulting in the disorganization of structures and leakage of low molecular weight components .
Biochemical Pathways
The biochemical pathways affected by Methyl-ammonium sulfate are primarily related to the disruption of bacterial cell structures . The compound’s interaction with the cell membrane lipids and proteins leads to structural disorganization, which in turn affects the normal functioning of the bacterial cell .
Pharmacokinetics
It is known that the compound can be prepared using thin-film dispersion with ammonium sulfate solution as hydration solution .
Result of Action
The result of Methyl-ammonium sulfate’s action is the disruption of bacterial cell structures and the leakage of low molecular weight components . This leads to the death of the bacterial cells, thereby exhibiting its antimicrobial properties .
Action Environment
The action of Methyl-ammonium sulfate can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylamine Sulfate can be synthesized through the reaction of sulfur dioxide with aqueous methylamine. The reaction yields methyl-ammonium sulfate, which is characterized by X-ray diffraction, IR spectroscopy, and mass spectrometry . The structure of the sulfate is stabilized by a network of NH⋅⋅⋅O hydrogen bonds .
Industrial Production Methods: In industrial settings, methyl-ammonium sulfate is typically produced by reacting methylamine with sulfuric acid. The process involves the careful addition of sulfuric acid to a solution of methylamine, followed by crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Methylamine Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylamine oxide.
Reduction: It can be reduced to form methylamine.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Methylamine oxide.
Reduction: Methylamine.
Substitution: Various substituted methylamine derivatives.
Scientific Research Applications
Methylamine Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of biological processes and as a buffer in biochemical experiments.
Industry: It is used in the production of surfactants, emulsifiers, and antistatic agents.
Comparison with Similar Compounds
Ammonium sulfate: (NH₄)₂SO₄
Ethyl-ammonium sulfate: (C₂H₅NH₃)₂SO₄
Propyl-ammonium sulfate: (C₃H₇NH₃)₂SO₄
Comparison: Methylamine Sulfate is unique due to its smaller alkyl group (methyl) compared to ethyl-ammonium sulfate and propyl-ammonium sulfate. This smaller size allows for different reactivity and solubility properties. Additionally, methyl-ammonium sulfate has a higher solubility in water compared to its larger counterparts .
Properties
CAS No. |
33689-83-7 |
---|---|
Molecular Formula |
CH7NO4S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
methanamine;sulfuric acid |
InChI |
InChI=1S/CH5N.H2O4S/c1-2;1-5(2,3)4/h2H2,1H3;(H2,1,2,3,4) |
InChI Key |
MROAQUNKLFXYQN-UHFFFAOYSA-N |
SMILES |
CN.CN.OS(=O)(=O)O |
Canonical SMILES |
CN.OS(=O)(=O)O |
Key on ui other cas no. |
33689-83-7 |
Pictograms |
Irritant |
Related CAS |
74-89-5 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-methyl-1 oleoylamido-2 oleylimidazoline methyl ammonium sulfate in the cleaning agent formulation?
A1: While the abstract [] does not explicitly detail the specific mechanism of action for 1-methyl-1 oleoylamido-2 oleylimidazoline methyl ammonium sulfate, its inclusion likely contributes to the cleaning agent's effectiveness in several ways:
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